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Compound of Interest

Compound Name: 2-Methyl-4-phenoxyaniline

Cat. No.: B173268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline and its structural analogs, phenoxazines, have emerged as a versatile and

promising class of compounds in medicinal chemistry. The core structure, featuring a diaryl

ether linkage between a phenyl and an aniline moiety, provides a unique scaffold that has been

extensively modified to generate derivatives with a broad spectrum of biological activities.

These activities range from anticancer and anti-inflammatory to antimicrobial and kinase

inhibitory effects, positioning phenoxyaniline derivatives as compelling candidates for novel

therapeutic development. This technical guide provides an in-depth overview of the key

biological activities of these compounds, supported by quantitative data, detailed experimental

protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Key Cellular
Processes
Phenoxyaniline derivatives have demonstrated significant potential as anticancer agents by

modulating critical cellular processes such as cell growth, viability, and apoptosis.[1][2] Their

efficacy has been observed across a variety of cancer cell lines, highlighting the broad

applicability of this chemical scaffold in oncology.

One of the key mechanisms through which phenoxyaniline derivatives exert their anticancer

effects is the inhibition of signaling pathways that are frequently dysregulated in cancer.[1] For
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instance, they have been identified as potent inhibitors of the Ras/Raf/MEK/ERK signaling

pathway, a critical cascade that controls cell proliferation and survival.[1]
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Furthermore, certain phenoxazine derivatives have been shown to induce apoptosis in various

cancer cells, including those from human melanoma, pancreatic cancer, neuroblastoma,

glioma, and multiple myeloma.[3] Some derivatives have also been investigated as G4-

quadruplex stabilizing ligands, which is a promising anticancer strategy.[4]

Benzo[a]phenoxazine derivatives have been shown to selectively target cancer cells and

induce cell death through lysosomal membrane permeabilization.[5]

Quantitative Anticancer Data
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Compound
Class

Cancer Cell
Line

Activity Metric Value Reference

Phenoxazine

Derivatives

Lung

Adenocarcinoma

(A549)

CC50 Nanomolar range [4]

Phenoxazine

Derivatives

Human Liver

Cancer (HepG2)
CC50 Nanomolar range [4]

Phenoxazine

Derivatives

Breast Cancer

(MCF7)
CC50

Micromolar

range
[4]

Benzo[a]phenox

azine C9

Colorectal

Cancer (RKO)
IC50 Low micromolar [5]

Benzo[a]phenox

azine A36

Colorectal

Cancer (RKO)
IC50 Low micromolar [5]

Benzo[a]phenox

azine A42

Colorectal

Cancer (RKO)
IC50 Low micromolar [5]

Benzo[a]phenox

azine C9

Breast Cancer

(MCF7)
IC50 Low micromolar [5]

Benzo[a]phenox

azine A36

Breast Cancer

(MCF7)
IC50 Low micromolar [5]

Benzo[a]phenox

azine A42

Breast Cancer

(MCF7)
IC50 Low micromolar [5]

Thieno[3,2-

d]pyrimidine

derivative 15e

Melanoma

(A375)
IC50 0.58 µM [6]

Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer

cell lines.[1]

Materials:
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Cancer cell line of interest

Complete cell culture medium

Phenoxyaniline derivative stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of the phenoxyaniline derivative in the complete culture medium.

Remove the overnight culture medium and treat the cells with various concentrations of the

phenoxyaniline derivative. Include a vehicle control (DMSO) and a positive control.

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified

incubator with 5% CO2.

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of the solution in each well using a microplate reader at a

wavelength of 570 nm.[1]

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.
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Anti-inflammatory Activity
Phenoxyaniline derivatives have also been investigated for their anti-inflammatory properties.

Certain substituted (2-phenoxyphenyl)acetic acids have shown considerable anti-inflammatory

activity in adjuvant arthritis tests.[7] For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid

(fenclofenac) was identified as having a favorable combination of potency and low toxicity.[7]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit

the production of pro-inflammatory mediators. For example, some 9-phenoxyacridine

derivatives have been shown to inhibit the degranulation of mast cells and the secretion of

lysosomal enzymes from neutrophils.[8][9] Additionally, certain derivatives can inhibit the

formation of tumor necrosis factor-alpha (TNF-α).[8]

Quantitative Anti-inflammatory Data
Compound
Class

Target/Assay Activity Metric Value (µM) Reference

9-(4-

formylphenoxy)a

cridine

derivatives (2b-

2e)

Rat peritoneal

mast cell

degranulation

IC50 4.7 - 13.5 [8]

9-

Phenoxyacridine

derivatives (2c,

3b, 3c, 5a)

Neutrophil

lysosomal

enzyme

secretion

IC50 4.3 - 18.3 [8]

9-

Phenoxyacridine

derivatives (2d,

3a, 4)

TNF-α formation

in N9 cells
IC50 < 10 [8]

Antimicrobial Activity
The phenoxyaniline scaffold has also served as a basis for the development of antimicrobial

agents. Various derivatives have demonstrated activity against a range of bacteria and fungi.

[10][11][12] For example, certain phenoxazine derivatives have shown significant antibacterial
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activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus sp.) and Gram-

negative (e.g., Klebsiella sp., Proteus vulgaris, Shigella flexneri, Vibrio cholerae) bacteria.[13]

Furthermore, some N-substituted-β-amino acid derivatives containing a benzo[b]phenoxazine

moiety have exhibited good antimicrobial activity against Staphylococcus aureus and

Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and

Aspergillus niger.[10][14]

Experimental Protocol: Agar Well Diffusion Method
This is a widely used method for preliminary screening of antimicrobial activity.[15]

Materials:

Bacterial strains (e.g., ESBL-producing E. coli, MRSA)

Nutrient agar plates

Sterile cork borer

Phenoxyaniline derivative solutions at various concentrations

Positive control (standard antibiotic)

Negative control (solvent)

Incubator

Procedure:

Prepare a standardized inoculum of the test bacteria.

Spread the bacterial inoculum uniformly over the surface of a nutrient agar plate.

Using a sterile cork borer, create wells of a specific diameter in the agar.

Add a defined volume of the phenoxyaniline derivative solution at different concentrations

into the wells. Also, add the positive and negative controls to separate wells.
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Incubate the plates at 37°C for 24 hours.

Measure the diameter of the zone of inhibition (the clear area around the well where

bacterial growth is inhibited) in millimeters.

Prepare Bacterial Inoculum
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Create Wells in Agar

Add Test Compounds & Controls
to Wells
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Measure Zone of Inhibition

Click to download full resolution via product page

Kinase Inhibition
The structural features of phenoxyaniline and its related heterocyclic systems, such as

quinoxalines and quinazolines, make them suitable candidates for kinase inhibitors.[6][16]

Kinases are crucial enzymes in cellular signaling, and their aberrant activity is a hallmark of

many diseases, particularly cancer.[16]
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Phenoxyaniline derivatives have been shown to inhibit several kinases, including MEK1,

platelet-derived growth factor receptor (PDGFR) tyrosine kinase, and PI3 kinase p110alpha.[1]

[6][17] The ability of these compounds to fit into the ATP-binding pocket of kinases and disrupt

their function is a key aspect of their therapeutic potential.

Quantitative Kinase Inhibition Data
Compound
Class

Kinase Target Activity Metric Value (nM) Reference

6,7-

dimethoxyquinoli

ne derivatives

PDGF-RTK IC50 ≤ 20 [17]

Thieno[3,2-

d]pyrimidine

derivative 15e

PI3K p110alpha IC50 2.0 [6]

Experimental Protocol: MEK Inhibition Assay (ADP-
Glo™ Kinase Assay)
This is a luminescent-based assay to measure kinase activity and inhibition.[1]

Materials:

Active MEK protein

Inactive downstream substrate (e.g., ERK2 K54R)

ATP

Phenoxyaniline inhibitor compound

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer

Microplate reader with luminescence detection
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Procedure:

Prepare serial dilutions of the phenoxyaniline inhibitor in an appropriate solvent (e.g.,

DMSO).

In a microplate, add the inhibitor dilutions, active MEK protein, the substrate, and ATP to

initiate the kinase reaction.

Incubate at the optimal temperature for the kinase reaction.

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly

synthesized ATP as a luminescent signal.

The amount of ADP formed is proportional to the kinase activity, and the luminescence signal

is inversely correlated with kinase activity.

Calculate the percent inhibition and determine the IC50 value.

Other Biological Activities
Beyond the major areas discussed, phenoxyaniline derivatives have shown potential in other

therapeutic areas. These include:

Na+/Ca2+ Exchanger Inhibition: Certain 2-phenoxyaniline derivatives are effective inhibitors

of the Na+/Ca2+ exchange system, which could be beneficial in treating ischemic diseases

of the heart, brain, and kidneys.[18]

Neuroprotection: Some amides of 4-phenoxyaniline have demonstrated considerable

neuroprotective activity in models of neuronal cell death.[19]

CYP450 Inhibition: Phenoxyaniline analogues have been used to study the interactions with

and inhibition of cytochrome P450 enzymes, such as CYP2B6, which are important for

xenobiotic metabolism.[20]

Conclusion
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The phenoxyaniline scaffold has proven to be a remarkably fruitful starting point for the

development of a diverse array of biologically active compounds. The derivatives discussed in

this guide highlight the significant potential of this chemical class in addressing a wide range of

therapeutic needs, from oncology and inflammation to infectious diseases. The continued

exploration of structure-activity relationships, coupled with modern drug design strategies, will

undoubtedly lead to the discovery of even more potent and selective phenoxyaniline-based

therapeutics in the future. The detailed experimental protocols and pathway diagrams provided

herein serve as a valuable resource for researchers dedicated to advancing this exciting field of

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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